molecular formula C18H21N3S B5551877 (3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE

(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE

Cat. No.: B5551877
M. Wt: 311.4 g/mol
InChI Key: PHJLNUSCNOHGCT-UHFFFAOYSA-N
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Description

(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a pyrimidinyl sulfide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE typically involves multiple steps. One efficient route includes the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

1-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-12-9-13(2)20-17(19-12)22-11-16-15-8-6-5-7-14(15)10-18(3,4)21-16/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJLNUSCNOHGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC(CC3=CC=CC=C32)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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